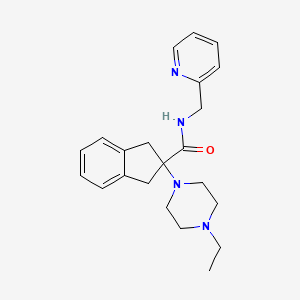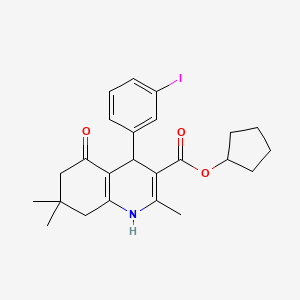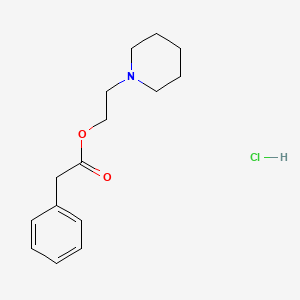![molecular formula C18H20O4 B5138411 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been widely used in scientific research. It is commonly known as MPPB and is a selective antagonist of the serotonin 5-HT7 receptor. The compound has been used in various studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes.
Mechanism of Action
MPPB is a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. The receptor is involved in various physiological processes, including circadian rhythm regulation, memory consolidation, and mood regulation. MPPB binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathway.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects. In studies investigating the role of the 5-HT7 receptor in circadian rhythm regulation, MPPB has been shown to disrupt the entrainment of the circadian clock to light-dark cycles. In studies investigating the role of the 5-HT7 receptor in memory consolidation, MPPB has been shown to impair long-term memory formation. In studies investigating the role of the 5-HT7 receptor in anxiety and depression, MPPB has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
MPPB has several advantages for lab experiments. It is a selective antagonist of the 5-HT7 receptor, which allows for the investigation of the specific role of this receptor in different processes. MPPB is also relatively stable and can be stored for extended periods. However, MPPB has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer to animals. Additionally, MPPB has some off-target effects, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the investigation of MPPB. One area of research is the role of the 5-HT7 receptor in sleep disorders. MPPB has been shown to disrupt circadian rhythm regulation, and further investigation into the role of the 5-HT7 receptor in sleep disorders could lead to the development of new treatments. Another area of research is the role of the 5-HT7 receptor in neurodegenerative diseases. MPPB has been shown to have neuroprotective effects in some studies, and further investigation into this area could lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of MPPB involves several steps. The first step is the synthesis of 2-methoxy-4-methylphenol, which is followed by the synthesis of 3-(2-methoxy-4-methylphenoxy)propyl bromide. The final step involves the reaction of 3-(2-methoxy-4-methylphenoxy)propyl bromide with benzaldehyde to produce MPPB.
Scientific Research Applications
MPPB has been used in various scientific research studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes. Some of the research areas where MPPB has been used include circadian rhythm regulation, memory consolidation, anxiety, depression, and schizophrenia.
Properties
IUPAC Name |
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-4-9-17(18(12-14)20-2)22-11-3-10-21-16-7-5-15(13-19)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBTBITIKNINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![5-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5138344.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)



![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)

